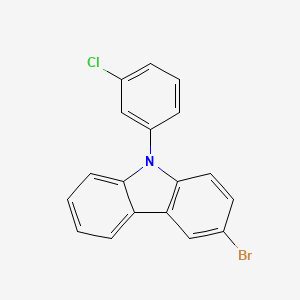

3-Bromo-9-(3-chlorophenyl)-9H-carbazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-9-(3-chlorophenyl)carbazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11BrClN/c19-12-8-9-18-16(10-12)15-6-1-2-7-17(15)21(18)14-5-3-4-13(20)11-14/h1-11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFOYWQDSPUUEML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2C4=CC(=CC=C4)Cl)C=CC(=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11BrClN | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.6 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodological Advancements for 3 Bromo 9 3 Chlorophenyl 9h Carbazole

Retrosynthetic Analysis of the 3-Bromo-9-(3-chlorophenyl)-9H-carbazole Scaffold

A retrosynthetic analysis of the target molecule, this compound, identifies two primary disconnection points that dictate the main synthetic routes. These disconnections are at the N9-Caryl bond and the C3-Br bond.

Route A: C-N Bond Disconnection First: This approach involves disconnecting the bond between the carbazole (B46965) nitrogen (N9) and the 3-chlorophenyl group. This yields two key precursors: 3-bromo-9H-carbazole and a suitable 3-chlorophenyl electrophile (e.g., 1-bromo-3-chlorobenzene (B44181), 1-iodo-3-chlorobenzene, or 3-chlorophenylboronic acid). The forward synthesis would therefore involve the N-arylation of 3-bromo-9H-carbazole.

Route B: C-Br Bond Disconnection First: Alternatively, disconnecting the carbon-bromine bond at the C3 position suggests an electrophilic bromination strategy. This pathway identifies 9-(3-chlorophenyl)-9H-carbazole as the immediate precursor. The forward synthesis would begin with the N-arylation of carbazole with a 3-chlorophenyl group, followed by a regioselective bromination at the C3 position.

Precursor Synthesis and Functionalization Routes for Carbazole Derivatives

The successful synthesis of this compound is contingent on the efficient preparation of its core precursors.

Synthesis of 3-Bromo-9H-carbazole: This precursor is typically synthesized via the direct electrophilic bromination of 9H-carbazole. A common and effective method involves the use of N-bromosuccinimide (NBS) as the brominating agent. chemicalbook.comossila.com The reaction is generally carried out in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). chemicalbook.comossila.com The reaction proceeds by adding NBS to a solution of carbazole, often at a reduced temperature (e.g., 0°C) initially, followed by stirring at room temperature for an extended period to ensure completion. chemicalbook.com The product, 3-bromo-9H-carbazole, can then be isolated through precipitation in water and purified by crystallization. chemicalbook.com This selective functionalization at the 3-position is a well-established route for producing building blocks for more complex carbazole derivatives. ossila.com

Synthesis of 9-(3-chlorophenyl)-9H-carbazole: This intermediate is formed through the N-arylation of the parent 9H-carbazole. This transformation is a cornerstone of carbazole chemistry and can be achieved using several methodologies, most notably palladium-catalyzed cross-coupling reactions (like the Buchwald-Hartwig amination) or copper-catalyzed Ullmann-type couplings. wikipedia.orgresearchgate.net These methods involve reacting 9H-carbazole with an aryl halide, such as 1-bromo-3-chlorobenzene or 1-iodo-3-chlorobenzene, in the presence of a suitable catalyst and base. The specifics of these N-arylation strategies are detailed in the following section.

Direct Synthesis Methodologies for this compound

The assembly of the final molecule can be approached by applying N-arylation and bromination techniques in a chosen sequence, as outlined by the retrosynthetic analysis.

N-Arylation Strategies for Carbazole Ring Formation and Functionalization

The formation of the C-N bond linking the 3-chlorophenyl group to the carbazole nitrogen is a critical step. Modern organic synthesis offers several powerful methods for this transformation.

The Buchwald-Hartwig amination has become a premier method for forming C-N bonds due to its high efficiency, broad substrate scope, and functional group tolerance. wikipedia.orgnih.gov This reaction utilizes a palladium catalyst to couple an amine (in this case, 3-bromo-9H-carbazole) with an aryl halide (e.g., 1-bromo-3-chlorobenzene or 3-chlorophenylboronic acid in a Chan-Lam type variation). wikipedia.org

The efficacy of the Buchwald-Hartwig reaction is highly dependent on the choice of the catalyst system, which comprises a palladium precursor and a specialized ligand. tandfonline.com

Palladium Precursors: Common precursors include Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and palladium(II) acetate (B1210297) (Pd(OAc)₂).

Ligands: Sterically hindered and electron-rich phosphine (B1218219) ligands are crucial for catalytic activity. Bulky biarylphosphine ligands, such as those developed by Buchwald's group, or N-heterocyclic carbenes (NHCs) have shown excellent performance in the N-arylation of carbazoles. nih.govtandfonline.com

Base: A strong, non-nucleophilic base is required to deprotonate the carbazole nitrogen. Common choices include sodium tert-butoxide (NaOtBu), lithium tert-butoxide (LiOtBu), or lithium hexamethyldisilazide (LHMDS). tandfonline.com

The reaction is typically carried out in an inert solvent like toluene (B28343) or dioxane at elevated temperatures. This methodology allows for the efficient synthesis of N-arylcarbazoles in good to excellent yields. researchgate.netrsc.org

| Component | Example | Role |

| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | Catalyst Precursor |

| Ligand | Bulky Biaryl Phosphines, NHCs | Stabilizes Pd(0), facilitates oxidative addition and reductive elimination |

| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | Deprotonates the carbazole N-H |

| Aryl Partner | 1-bromo-3-chlorobenzene, 3-chlorophenylboronic acid | Source of the N-aryl group |

| Solvent | Toluene, Dioxane | Reaction Medium |

The Ullmann condensation, a classical method for C-N bond formation, utilizes a copper catalyst. organic-chemistry.org While often requiring harsher conditions (higher temperatures) than palladium-catalyzed reactions, it remains a valuable tool, particularly for large-scale syntheses. nih.gov

In a typical Ullmann-type reaction for N-arylation of 3-bromo-9H-carbazole, the carbazole derivative is heated with a 3-chlorophenyl halide in the presence of a copper source and a base. researchgate.net

Copper Catalyst: Copper(I) iodide (CuI), copper(I) oxide (Cu₂O), or copper powder are commonly used. researchgate.net

Ligand: The reaction efficiency can be significantly improved by the addition of a ligand, such as L-proline or various diamines, which stabilize the copper catalyst and facilitate the coupling. researchgate.net

Base: A base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is employed. researchgate.net

Solvent: High-boiling polar aprotic solvents such as DMF, DMSO, or pyridine (B92270) are often used.

Recent advancements have led to the development of milder Ullmann-type coupling conditions, sometimes allowing the reaction to proceed at lower temperatures. nih.gov

| Parameter | Typical Conditions |

| Catalyst | CuI, Cu₂O |

| Ligand | L-Proline, 1,10-Phenanthroline |

| Base | K₂CO₃, Cs₂CO₃ |

| Solvent | DMF, DMSO |

| Temperature | 100-200 °C |

Electrophilic Bromination Strategies for Carbazole C3-Functionalization

This strategy is employed when following Route B, where 9-(3-chlorophenyl)-9H-carbazole is the precursor. The carbazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The positions most activated towards electrophiles are C3, C6, N9, C1, and C8. With the N9 position blocked by the 3-chlorophenyl group, electrophilic attack occurs preferentially at the C3 and C6 positions.

For mono-bromination, N-bromosuccinimide (NBS) is the reagent of choice due to its selectivity and ease of handling. nih.govresearchgate.net The reaction is typically performed by treating 9-(3-chlorophenyl)-9H-carbazole with one equivalent of NBS in a solvent such as DMF, dichloromethane (B109758) (DCM), or acetonitrile (B52724) at or below room temperature. nih.govresearchgate.net The regioselectivity for the C3 position is generally high, affording the desired 3-bromo product. ossila.com Using elemental bromine (Br₂) is also possible but can be less selective and may lead to over-bromination if the conditions are not carefully controlled. chim.it

| Reagent | Solvent | Temperature | Selectivity |

| N-Bromosuccinimide (NBS) | DMF, THF, DCM | 0 °C to Room Temp | High for C3/C6 |

| **Bromine (Br₂) ** | Acetic Acid, CHCl₃ | Room Temp | Can lead to polybromination |

Regioselective Bromination via N-Bromosuccinimide (NBS) Methods

N-Bromosuccinimide (NBS) is a widely utilized reagent for the bromination of aromatic and heteroaromatic compounds due to its mild nature and ease of handling compared to molecular bromine. researchgate.net The reaction with 9-(3-chlorophenyl)-9H-carbazole proceeds via an electrophilic aromatic substitution mechanism. The selectivity of the bromination, favoring the 3-position, is a key aspect of this method.

Several factors can be adjusted to control the regioselectivity and prevent polybromination. organic-chemistry.org The choice of solvent is critical; polar aprotic solvents like dimethylformamide (DMF) are often employed. chemicalbook.com The reaction conditions can be tuned to achieve predominant monobromination. researchgate.net For instance, using NBS in the presence of an ionic liquid like 1-butyl-1-methylimidazolium bromide ([Bmim]Br) or in conjunction with acidic montmorillonite (B579905) K-10 clay can enhance both the reaction rate and the para-selectivity for activated aromatic systems. researchgate.netorganic-chemistry.org In some cases, acidic conditions can deactivate certain positions on a heterocyclic ring, thereby directing bromination to a different, more reactive site. nih.gov

Table 1: Representative Conditions for NBS Bromination of Carbazole

| Reagent | Solvent | Temperature | Key Features | Reference |

|---|---|---|---|---|

| N-Bromosuccinimide (NBS) | Dimethylformamide (DMF) | 0°C to Room Temp | Standard method, provides good yield of 3-bromocarbazole. | chemicalbook.com |

| NBS in Tetrabutylammonium (B224687) Bromide (TBAB) | Not specified | 100°C | Promotes high regioselectivity and accelerates reaction for less reactive substrates. | organic-chemistry.orgresearchgate.net |

| NBS with Acidic Clay (e.g., Montmorillonite K-10) | Not specified | 100°C | Accelerates bromination rate. | organic-chemistry.org |

Bromination with Hydrogen Bromide Systems

An alternative to NBS involves using systems based on hydrogen bromide (HBr). A notable example is the dimethyl sulfoxide (B87167) (DMSO)/HBr system, which provides a simple, low-toxicity, and highly selective method for brominating aromatic compounds, including carbazole. researchgate.net This system is believed to form a bromodimethylsulfonium bromide intermediate, which then acts as the active brominating agent. This method affords high yields of the corresponding bromo compounds under mild conditions. researchgate.net By carefully controlling the temperature, it is possible to selectively form mono- or di-brominated products, making it a versatile tool for the synthesis of halogenated carbazoles. researchgate.net

Multi-step Synthesis via Cyclization Reactions for Carbazole Core Construction

An alternative to functionalizing an existing carbazole is to construct the tricyclic core through intramolecular cyclization reactions. This strategy allows for the incorporation of the bromo and chloro substituents into the precursor molecules, offering a high degree of control over the final substitution pattern.

Palladium-Catalyzed Oxidative Biaryl Coupling

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. Intramolecular oxidative biaryl coupling, a type of cross-dehydrogenative coupling (CDC), has emerged as a powerful, atom-economic method for creating heterocyclic scaffolds like carbazoles. nih.gov This approach typically involves the cyclization of a substituted N,N-diphenylamine precursor. For the synthesis of this compound, this would involve a precursor such as N-(3-chlorophenyl)-N-(phenyl)amine with a bromine atom at the appropriate position on one of the phenyl rings. The palladium catalyst facilitates the intramolecular C-H/C-H or C-H/C-X coupling to form the central five-membered ring of the carbazole system. nih.govnih.gov This method avoids the need for pre-functionalized substrates, making it an environmentally friendly option. nih.gov

Metal-Free and Photochemical Cyclization Approaches

In the pursuit of more sustainable synthetic methods, metal-free and photochemical cyclization reactions have gained significant attention. Visible-light photoredox catalysis, for example, can enable highly efficient hydroarylation and cyclization of N-arylacrylamides to form oxindoles. mdpi.com While not a direct synthesis of carbazoles, this strategy highlights the potential for analogous intramolecular radical cyclizations to construct the carbazole core from suitably designed precursors without the need for a metal catalyst. mdpi.com Another metal-free approach involves electrophilic phosphination cyclization, demonstrating that complex heterocyclic systems can be forged under mild, metal-free conditions through cascade processes. rsc.org These emerging strategies offer promising future avenues for the synthesis of complex carbazole derivatives.

Diels-Alder Reactions and Subsequent Transformations

The Diels-Alder reaction is a powerful tool for constructing six-membered rings and can be ingeniously applied to the synthesis of the carbazole framework. metu.edu.tr This strategy typically involves a [4+2] cycloaddition between an indole-based diene and a dienophile. The resulting cycloadduct can then undergo subsequent transformations, such as aromatization, to yield the final carbazole ring system. metu.edu.trprinceton.edu This approach is particularly valuable for creating highly functionalized carbazoles, as the substituents can be incorporated into either the diene or dienophile component, allowing for precise control over their final positions. organic-chemistry.org

Table 2: Conceptual Framework for Diels-Alder Synthesis of a Carbazole Core

| Reaction Component | Role | Example Precursor Type | Reference |

|---|---|---|---|

| Indole-based Diene | 4π electron system | Substituted 2,3-divinylindole | metu.edu.tr |

| Dienophile | 2π electron system | N-substituted maleimide (B117702) or other activated alkene/alkyne | metu.edu.tr |

| Subsequent Step | Aromatization | Oxidation or elimination reaction | metu.edu.tr |

Optimization of Reaction Conditions, Yields, and Selectivity for this compound Synthesis

Optimizing the synthesis of this compound, whether through direct bromination or multi-step cyclization, is crucial for maximizing yield and purity while minimizing side products. Key parameters that require careful tuning include the choice of catalyst, ligands, base, solvent, and temperature.

In palladium-catalyzed reactions, the selection of the ligand (e.g., Xantphos) and the palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) is critical for reaction efficiency. nih.govbeilstein-journals.org The choice of base, whether inorganic (e.g., K₂CO₃, Cs₂CO₃) or organic (e.g., triethylamine), can significantly influence the reaction outcome. beilstein-journals.org

A common challenge in cross-coupling reactions involving aryl bromides is reductive dehalogenation, which leads to undesired side products. beilstein-journals.org The addition of phase-transfer catalysts or specific salts can mitigate these issues. For example, tetrabutylammonium bromide (TBAB) has been shown to play a dual role in some systems by suppressing dehalogenation and stabilizing the active Pd(0) catalyst, thereby promoting the desired cross-coupling. beilstein-journals.org Similarly, in bromination reactions, additives like TBAB can enhance reaction rates and improve regioselectivity. researchgate.net

Table 3: Key Parameters for Optimization in Synthesis

| Parameter | Influence On | Examples | Reference |

|---|---|---|---|

| Catalyst/Ligand | Reaction rate, yield, selectivity (in coupling reactions) | Pd(OAc)₂, PPh₃, Xantphos | nih.govbeilstein-journals.org |

| Base | Catalyst turnover, substrate activation | Triethylamine (TEA), K₂CO₃, Cs₂CO₃ | beilstein-journals.orgrsc.org |

| Solvent | Solubility, reaction kinetics, temperature control | DMF, Dioxane, Toluene | chemicalbook.comnih.gov |

| Additives | Suppression of side reactions, rate enhancement | Tetrabutylammonium bromide (TBAB) | researchgate.netbeilstein-journals.org |

| Temperature | Reaction rate, product stability, side reaction control | 0°C to >100°C | chemicalbook.comresearchgate.net |

Green Chemistry Principles and Sustainable Approaches in Carbazole Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for complex organic molecules like this compound. The focus is on developing more environmentally benign and sustainable processes by minimizing waste, reducing energy consumption, and utilizing less hazardous materials.

One of the key areas of green chemistry research in carbazole synthesis is the development of more sustainable catalytic systems. This includes the use of heterogeneous catalysts that can be easily recovered and reused, thus reducing metal contamination in the final product and waste streams. For instance, palladium on carbon (Pd/C) has been explored as a heterogeneous catalyst for intramolecular C-N bond formation in carbazole synthesis.

Another important aspect is the replacement of hazardous solvents with greener alternatives. Traditional cross-coupling reactions often employ volatile and toxic organic solvents like toluene or dioxane. Research is ongoing to replace these with more environmentally friendly options such as water, ionic liquids, or even performing reactions under solvent-free conditions.

Furthermore, efforts are being made to develop transition-metal-free synthetic methods to avoid the environmental and economic costs associated with precious metal catalysts. For example, a transition-metal-free synthesis of N-arylcarbazoles has been reported, which proceeds via a ladderization of fluorinated oligophenylenes triggered by an electronic transfer from dimsyl anions. rsc.orgnih.gov

The application of microwave irradiation and ultrasound-assisted synthesis are also gaining traction as green chemistry tools. These techniques can often lead to significantly reduced reaction times, lower energy consumption, and improved product yields compared to conventional heating methods.

In the context of synthesizing this compound, a greener approach would involve:

Catalyst Selection: Utilizing a recyclable heterogeneous palladium catalyst or exploring copper-based catalysts which are generally less toxic and more abundant than palladium.

Solvent Choice: Employing a high-boiling, low-toxicity solvent, or exploring the feasibility of a solvent-free reaction.

Energy Efficiency: Utilizing microwave-assisted heating to reduce reaction times and energy consumption.

Atom Economy: Designing the synthetic route to maximize the incorporation of all starting material atoms into the final product, thereby minimizing waste.

While specific green synthetic protocols for this compound are not extensively documented, the general principles and advancements in green carbazole synthesis provide a clear roadmap for developing more sustainable manufacturing processes for this class of compounds.

Advanced Spectroscopic and Structural Elucidation of 3 Bromo 9 3 Chlorophenyl 9h Carbazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-Resolution NMR spectroscopy is an indispensable tool for determining the precise structure of 3-Bromo-9-(3-chlorophenyl)-9H-carbazole in solution. By analyzing the chemical shifts, coupling constants, and through-space or through-bond correlations, a complete assignment of all proton (¹H) and carbon (¹³C) signals can be achieved.

While specific spectral data for this compound is not widely published, analysis of related structures, such as 3-bromocarbazole and 3-bromo-9-ethyl-9H-carbazole, allows for a reliable prediction of the expected chemical shifts. researchgate.netnih.gov The carbazole (B46965) protons are expected to appear in the aromatic region of the ¹H NMR spectrum, typically between 7.0 and 8.5 ppm. The proton at the C4 position, being adjacent to the nitrogen and in an ortho position to the bulky chlorophenyl group, is likely to be the most deshielded among the carbazole protons. The protons on the 3-chlorophenyl ring will exhibit characteristic splitting patterns based on their substitution.

The ¹³C NMR spectrum would show distinct signals for each of the 18 carbon atoms in the molecule. The carbons of the carbazole moiety and the chlorophenyl ring would resonate in the aromatic region (typically 110-150 ppm). The carbons directly bonded to the electronegative nitrogen, bromine, and chlorine atoms (C4a, C4b, C9a, C8a, C3, and C3') would show characteristic downfield shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| H-1 | ~7.4 - 7.6 | C-1: ~111 - 113 |

| H-2 | ~7.2 - 7.4 | C-2: ~122 - 124 |

| H-4 | ~8.2 - 8.4 | C-3: ~115 - 117 |

| H-5 | ~7.5 - 7.7 | C-4: ~128 - 130 |

| H-6 | ~7.3 - 7.5 | C-4a: ~123 - 125 |

| H-7 | ~7.4 - 7.6 | C-4b: ~121 - 123 |

| H-8 | ~8.1 - 8.3 | C-5: ~120 - 122 |

| H-2' | ~7.6 - 7.8 | C-6: ~126 - 128 |

| H-4' | ~7.5 - 7.7 | C-7: ~119 - 121 |

| H-5' | ~7.4 - 7.6 | C-8: ~127 - 129 |

| H-6' | ~7.5 - 7.7 | C-8a: ~140 - 142 |

| C-9a: ~139 - 141 | ||

| C-1': ~138 - 140 | ||

| C-2': ~128 - 130 | ||

| C-3': ~135 - 137 | ||

| C-4': ~130 - 132 | ||

| C-5': ~127 - 129 |

Note: These are estimated values based on analogous compounds and general substituent effects.

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Conformational Analysis

To unambiguously assign these signals and understand the molecule's connectivity and spatial arrangement, a suite of 2D NMR experiments is employed. ipb.pt

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. It would be used to trace the connectivity of protons within the carbazole rings and the chlorophenyl ring, confirming the relative positions of adjacent protons. princeton.edu

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). Each peak in the HSQC spectrum links a specific proton signal to the carbon it is attached to, providing a powerful method for assigning the carbon skeleton based on the already-assigned proton spectrum. princeton.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds (and sometimes four). princeton.edu It is crucial for piecing together the molecular framework. For instance, HMBC would show correlations from the protons on the chlorophenyl ring to the nitrogen-bearing carbons (C4a, C4b) of the carbazole unit, confirming the N-phenyl linkage. It would also confirm the position of the bromine atom through correlations from neighboring protons (H-2, H-4) to the bromine-bearing carbon (C-3).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space interactions between protons that are close to each other, typically within 5 Å. ipb.ptprinceton.edu NOESY is vital for conformational analysis. It would reveal the spatial proximity between the protons of the 3-chlorophenyl ring (specifically H-2' and H-6') and the protons on the carbazole core (such as H-1 and H-8), providing insight into the dihedral angle between the two ring systems.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Isotopic Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of this compound. It provides a highly accurate mass measurement, allowing for the determination of the precise molecular formula. mdpi.com

The molecular formula of the compound is C₁₈H₁₁BrClN. bldpharm.com The presence of two halogen atoms, bromine and chlorine, results in a highly characteristic isotopic pattern in the mass spectrum. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), while chlorine has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).

This combination leads to a distinctive cluster of four peaks for the molecular ion (M⁺). The most abundant peak (M) corresponds to the ion containing ⁷⁹Br and ³⁵Cl. The (M+2) peak, resulting from ions with either ⁸¹Br and ³⁵Cl or ⁷⁹Br and ³⁷Cl, will be very intense. The (M+4) peak, from the ion containing ⁸¹Br and ³⁷Cl, will also be clearly visible. The relative intensities of these peaks provide a definitive fingerprint for the presence of one bromine and one chlorine atom. HRMS can measure the mass-to-charge ratio (m/z) of these ions to within a few parts per million (ppm), unequivocally confirming the elemental formula C₁₈H₁₁BrClN.

Table 2: Predicted HRMS Isotopic Pattern for [C₁₈H₁₁BrClN]⁺

| Ion Formula | Calculated Exact Mass (Da) | Relative Abundance (%) | Peak Label |

|---|---|---|---|

| C₁₈H₁₁⁷⁹Br³⁵ClN⁺ | 354.9818 | 100.0 | M |

| C₁₈H₁₁⁸¹Br³⁵ClN⁺ / C₁₈H₁₁⁷⁹Br³⁷ClN⁺ | 356.9797 / 356.9788 | 128.5 | M+2 |

Single-Crystal X-ray Diffraction Analysis for Solid-State Molecular Geometry and Supramolecular Interactions

Single-crystal X-ray diffraction is the most powerful method for determining the exact three-dimensional arrangement of atoms in the solid state. mkuniversity.ac.in While a crystal structure for this compound is not publicly available, analysis of closely related structures, such as 3-bromo-9-ethyl-9H-carbazole and 3-bromo-9-(4-fluorobenzyl)-9H-carbazole, provides significant insight into the expected molecular geometry and packing. researchgate.netnih.gov

Based on these analogs, the tricyclic carbazole ring system of the title compound is expected to be essentially planar. nih.govnih.govnih.gov The key structural parameter is the dihedral angle between the plane of the carbazole unit and the plane of the 3-chlorophenyl ring attached to the nitrogen atom. In similar structures, this angle is typically large, often approaching 90 degrees, to minimize steric hindrance between the two aromatic systems. nih.govnih.gov This orthogonal arrangement is a common feature in 9-phenylcarbazole (B72232) derivatives.

Crystal Packing and Intermolecular Interactions (e.g., C-H···X, π-π Stacking)

The arrangement of molecules in the crystal lattice is governed by various non-covalent intermolecular interactions. In the crystal structure of this compound, several types of interactions would be anticipated:

C-H···π Interactions: Aromatic rings are electron-rich, and C-H bonds can act as weak hydrogen bond donors. Interactions between C-H bonds of one molecule and the π-system of the carbazole or chlorophenyl rings of a neighboring molecule are likely to be a significant factor in the crystal packing.

π-π Stacking: Interactions between the planar aromatic carbazole units of adjacent molecules could occur. nih.gov Depending on the steric influence of the bulky 3-chlorophenyl group, these interactions might be offset face-to-face or edge-to-face.

Halogen Bonding (C-Br···N/π and C-Cl···N/π): The bromine and chlorine atoms have regions of positive electrostatic potential (σ-holes) which can interact favorably with electron-rich regions on adjacent molecules, such as the nitrogen atom or the π-electron clouds of the aromatic rings.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule. The spectra serve as a molecular "fingerprint," unique to the compound's structure.

The FTIR and Raman spectra of this compound would be characterized by several key vibrational modes. Analysis of the parent compound, 3-bromo-9H-carbazole, provides a basis for spectral interpretation. nih.gov

Aromatic C-H Stretching: These vibrations typically appear in the region of 3000-3100 cm⁻¹.

Aromatic C=C Stretching: Multiple sharp bands between 1400 and 1650 cm⁻¹ are characteristic of the stretching vibrations within the carbazole and chlorophenyl aromatic rings. researchgate.net

C-N Stretching: The stretching vibration of the C-N bonds within the carbazole ring would be observed in the 1200-1350 cm⁻¹ region.

Aromatic C-H Bending: Out-of-plane (o.o.p.) C-H bending vibrations appear in the 650-900 cm⁻¹ region. The pattern of these bands is highly diagnostic of the substitution pattern on the aromatic rings.

C-Cl Stretching: The carbon-chlorine stretching vibration is expected to produce a strong band in the 600-800 cm⁻¹ region.

C-Br Stretching: The carbon-bromine stretch is observed at a lower frequency, typically in the 500-650 cm⁻¹ range.

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3000 - 3100 |

| Aromatic C=C Ring Stretch | 1400 - 1650 |

| C-N Stretch | 1200 - 1350 |

| Aromatic C-H Out-of-Plane Bend | 650 - 900 |

| C-Cl Stretch | 600 - 800 |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-bromocarbazole |

| 3-bromo-9-ethyl-9H-carbazole |

| 3-bromo-9-(4-fluorobenzyl)-9H-carbazole |

UV-Vis Absorption and Fluorescence Spectroscopy for Electronic Transitions and Photophysical Behavior

The electronic absorption and emission properties of carbazole-based organic compounds are of significant interest for their applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs). The introduction of various substituents onto the carbazole core allows for the fine-tuning of their photophysical characteristics.

Analysis of Absorption and Emission Maxima and Quantum Yields

The UV-Vis absorption spectrum of a molecule like this compound is expected to be dominated by π-π* transitions within the carbazole ring system. Typically, carbazole and its simple derivatives exhibit strong absorption bands in the ultraviolet region. For instance, studies on similar 9-phenyl-9H-carbazole systems show absorption bands centered around 329 nm, with shoulders extending to approximately 350 nm. These absorptions are generally attributed to spin-allowed π-π* local excitation transitions of the 9-phenyl-9H-carbazole moiety.

The fluorescence emission of carbazole derivatives is a key parameter for their use in optoelectronic devices. The emission maxima and quantum yields are highly dependent on the molecular structure and the surrounding environment. For related 9-arylcarbazole compounds, the emission spectra can be influenced by the nature and position of substituents on both the carbazole and the phenyl rings. While specific values for this compound are not available, it is anticipated that the compound would exhibit fluorescence in the violet-blue region of the electromagnetic spectrum. The quantum yield, a measure of the efficiency of the fluorescence process, would be influenced by factors such as the rigidity of the molecule and the presence of heavy atoms like bromine, which can sometimes quench fluorescence through enhanced intersystem crossing.

Table 1: Expected Photophysical Properties of this compound (Hypothetical Data Based on Analogous Compounds)

| Property | Expected Range/Characteristic |

| Absorption Maximum (λabs) | ~330 - 350 nm |

| Emission Maximum (λem) | ~350 - 400 nm |

| Quantum Yield (ΦF) | Variable, potentially moderate |

| Primary Electronic Transition | π-π* (carbazole moiety) |

Note: The data in this table is hypothetical and based on the properties of structurally similar carbazole derivatives. Experimental verification is required for this compound.

Investigating Intramolecular Charge Transfer Characteristics

Intramolecular charge transfer (ICT) is a fundamental process in many functional organic molecules, where upon photoexcitation, an electron is transferred from an electron-donating part of the molecule to an electron-accepting part. In 9-arylcarbazole systems, the carbazole unit typically acts as the electron donor. The nature of the substituent on the 9-phenyl ring can significantly influence the extent of ICT.

For this compound, the carbazole moiety serves as the electron donor. The 3-chlorophenyl group at the 9-position can act as an electron acceptor, although its acceptor strength is moderate. The presence of the electron-withdrawing chlorine atom on the phenyl ring could facilitate a degree of charge transfer from the carbazole to the phenyl ring upon excitation. This ICT character can lead to a redshift in the emission spectrum and a sensitivity of the emission to solvent polarity (solvatochromism).

In molecules with significant ICT, the emission maximum often shifts to longer wavelengths in more polar solvents. This is due to the stabilization of the more polar excited state by the polar solvent molecules. Research on related donor-acceptor carbazole derivatives has shown that the degree of ICT can be modulated by the electronic nature of the substituents and the dihedral angle between the donor and acceptor moieties. A twisted conformation between the carbazole and the 3-chlorophenyl ring could lead to a "twisted intramolecular charge transfer" (TICT) state, which can have distinct photophysical properties, often characterized by a dual fluorescence or a large Stokes shift.

Further investigation into the photophysical properties of this compound, particularly through steady-state and time-resolved fluorescence spectroscopy in solvents of varying polarity, would be necessary to definitively characterize its ICT behavior.

Reactivity and Derivatization Pathways of 3 Bromo 9 3 Chlorophenyl 9h Carbazole

Cross-Coupling Reactions at the Bromine Position (C3)

The carbon-bromine bond at the C3 position of the carbazole (B46965) core is the more reactive site for standard palladium-catalyzed cross-coupling reactions. This enhanced reactivity, compared to the C-Cl bond, enables a wide range of transformations to be carried out selectively at this position.

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds, involving the reaction of an organohalide with an organoboron compound, typically a boronic acid or its ester. fishersci.co.uktcichemicals.com For 3-Bromo-9-(3-chlorophenyl)-9H-carbazole, this reaction allows for the introduction of various aryl, heteroaryl, or alkyl groups at the C3 position. The general reactivity for halides in Suzuki coupling is I > Br > OTf >> Cl, which underscores the feasibility of selective reaction at the C3-Br bond. tcichemicals.com

The reaction is typically catalyzed by a palladium(0) species, which is generated in situ from a palladium(II) precatalyst. The choice of ligand, base, and solvent system is crucial for achieving high yields and preventing side reactions. nih.gov Dialkylbiaryl phosphines are often effective ligands for coupling aryl chlorides, but a range of phosphine (B1218219) ligands can be used for the more reactive aryl bromides. nih.govresearchgate.net

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Aryl Bromide | Boronic Acid | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene (B28343)/H₂O | 100 | 98 | nih.gov |

| 1-Bromo-4-nitrobenzene | Phenylboronic acid | PdCl₂(NH₂CH₂COOH)₂ | K₂CO₃ | Ethanol/H₂O | RT | 95 | researchgate.net |

| 2-Bromopyridine | (S)-sec-Butylboronic acid | Pd(OAc)₂ / L1 | K₃PO₄ | sec-Butanol/H₂O | 60 | 85 | acs.org |

| 4-Bromotoluene | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | 80 | 95 | researchgate.net |

The Stille coupling reaction forms a C-C bond by reacting an organohalide with an organostannane (organotin) compound, catalyzed by palladium. organic-chemistry.orgwikipedia.org This method is known for its tolerance of a wide variety of functional groups, and the organostannane reagents are generally stable to air and moisture. wikipedia.org However, a significant drawback is the toxicity of the tin compounds. organic-chemistry.org

For this compound, Stille coupling at the C3-Br position can be achieved using various organostannanes. The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org Optimization studies on 3-bromocarbazole have shown that the choice of catalyst and conditions is crucial to avoid side reactions like homocoupling or amination. researchgate.net

Table 2: Typical Conditions for Stille Coupling of Aryl Bromides

| Aryl Bromide | Organostannane | Catalyst/Ligand | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 3-Bromocarbazole | Allyltributylstannane | Pd₂(dba)₃ / P(o-tol)₃ | Toluene | 110 | 98 | researchgate.net |

| Bromobenzene | Vinyltributylstannane | Pd(PPh₃)₄ | Toluene | 100 | 94 | organic-chemistry.org |

| 4-Bromoacetophenone | (4-Methoxyphenyl)trimethylstannane | PdCl₂(PPh₃)₂ | Dioxane | 100 | 92 | wikipedia.org |

| 1-Bromonaphthalene | Tributyl(phenylethynyl)stannane | Pd(OAc)₂ / DABCO | DMF | 120 | 85 | organic-chemistry.org |

The Sonogashira reaction is a cross-coupling method for forming C-C bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst, in the presence of an amine base. libretexts.org This reaction is highly valuable for the synthesis of arylalkynes and conjugated enynes under mild conditions. wikipedia.org

Applying this reaction to this compound allows for the introduction of an alkynyl functional group at the C3 position. This derivatization is useful for extending conjugation and creating precursors for more complex molecular structures. Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst.

Table 3: Illustrative Conditions for Sonogashira Coupling of Aryl Bromides

| Aryl Bromide | Alkyne | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 9-(4-bromophenyl)-9H-carbazole | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI | Diisopropylamine | THF | 80 | - | researchgate.net |

| 4-Bromoiodobenzene | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | Toluene | 70 | 97 (at I) | libretexts.org |

| 4-Bromotoluene | 1-Heptyne | PdCl₂(PPh₃)₂ / CuI | Piperidine | DMF | 80 | 89 | wikipedia.org |

| 2-Bromoacetophenone | Phenylacetylene | NHC-Pd catalyst (copper-free) | Triethylamine | - | - | - | libretexts.org |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds by reacting an aryl halide with an amine in the presence of a base. wikipedia.orgorganic-chemistry.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope, allowing the formation of aryl amines from primary or secondary amines. wikipedia.orgacsgcipr.org

For this compound, this reaction enables the introduction of a variety of amino groups at the C3 position. The choice of palladium precatalyst, phosphine ligand, and base is critical and depends on the nature of the amine coupling partner (primary, secondary, aliphatic, aromatic). libretexts.orgjk-sci.com Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used. jk-sci.com

Table 4: General Conditions for Buchwald-Hartwig Amination of Aryl Bromides

| Aryl Bromide | Amine | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 4-Bromotoluene | Aniline | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80 | 98 | wikipedia.org |

| 4-Bromoanisole | p-Toluidine | [(π-allyl)PdCl]₂ / cBRIDP | KOtBu | PTS/H₂O | RT | 92 | nih.gov |

| Bromobenzene | Carbazole | Pd(OAc)₂ / XPhos | K₂CO₃ | Toluene | 110 | 94 | nih.gov |

| 1-Bromo-3,5-dimethylbenzene | Morpholine | Pd(OAc)₂ / P(t-Bu)₃ | NaOtBu | Toluene | 80 | 99 | organic-chemistry.org |

Cross-Coupling Reactions Involving the Chlorophenyl Moiety

The functionalization of the chlorine atom on the 9-(3-chlorophenyl) group in the presence of the C3-bromine atom presents a significant synthetic challenge that relies on the differential reactivity of the C-Br and C-Cl bonds. In palladium-catalyzed cross-coupling reactions, the bond dissociation energy of the carbon-halogen bond is a key factor determining the rate of the initial oxidative addition step. nih.gov The established reactivity trend is C-I > C-Br >> C-Cl. tcichemicals.commdpi.com

This reactivity difference allows for highly selective cross-coupling reactions to occur at the C3-Br position while leaving the C-Cl bond on the phenyl ring untouched. nih.gov Standard palladium catalysts, such as those based on Pd(PPh₃)₄ or Pd(OAc)₂ with common phosphine ligands, will preferentially activate the C-Br bond under mild to moderate reaction conditions.

To achieve a subsequent reaction at the less reactive C-Cl position, more forcing conditions or specialized catalyst systems are required. The coupling of aryl chlorides often necessitates the use of electron-rich, bulky phosphine ligands (e.g., biaryl phosphines like XPhos or SPhos) or N-heterocyclic carbene (NHC) ligands. researchgate.netacs.org These ligands facilitate the challenging oxidative addition of the strong C-Cl bond to the palladium center. Therefore, a sequential derivatization strategy is feasible: first, a coupling reaction is performed at the C3-Br position under standard conditions, followed by a second coupling at the C-Cl position using a more powerful catalyst system and potentially higher temperatures. acs.org

This selective, stepwise approach enables the synthesis of highly complex, unsymmetrically substituted carbazole derivatives from the this compound precursor.

Nucleophilic Aromatic Substitution at the Bromine Position

The bromine atom at the 3-position of the carbazole ring is susceptible to replacement by various nucleophiles, primarily through transition-metal-catalyzed cross-coupling reactions. These transformations are fundamental for introducing new functional groups and extending the molecular framework.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds. This compound can react with a variety of aryl or vinyl boronic acids or their esters to yield 3-aryl- or 3-vinyl-9-(3-chlorophenyl)-9H-carbazole derivatives. The general conditions for this reaction typically involve a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, a base (e.g., K₂CO₃, Cs₂CO₃), and a suitable solvent system like toluene, dioxane, or DMF, often with the addition of water. Microwave irradiation has been shown to accelerate Suzuki-Miyaura cross-coupling reactions of bromoindazoles, suggesting its potential applicability for carbazole derivatives to achieve higher yields in shorter reaction times researchgate.netnih.gov. The reaction is tolerant to a wide range of functional groups on the boronic acid partner, allowing for the synthesis of a diverse library of compounds nih.govrsc.orgbeilstein-journals.org.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of materials for organic electronics and pharmaceuticals. This compound can be coupled with primary or secondary amines, anilines, or N-heterocycles to afford the corresponding 3-amino-9-(3-chlorophenyl)-9H-carbazole derivatives. The catalytic system typically consists of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand (e.g., P(t-Bu)₃, XPhos, BINAP), in the presence of a strong base such as sodium tert-butoxide (NaOtBu) wikipedia.orglibretexts.orgorganic-chemistry.org. The choice of ligand is critical and can influence the scope of the reaction with respect to the amine coupling partner acs.orgnih.gov.

Other Cross-Coupling Reactions: The bromine atom can also participate in other cross-coupling reactions, such as the Sonogashira coupling with terminal alkynes to introduce alkynyl moieties, the Heck coupling with alkenes, and the Stille coupling with organotin reagents. These reactions further expand the synthetic utility of this compound for the construction of complex molecular architectures.

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions

| Reaction Type | Coupling Partner | Catalyst/Reagents | Expected Product |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Ar-B(OH)₂ | Pd(PPh₃)₄, K₂CO₃ | 3-Aryl-9-(3-chlorophenyl)-9H-carbazole |

| Buchwald-Hartwig Amination | R₂NH | Pd₂(dba)₃, XPhos, NaOtBu | 3-(R₂N)-9-(3-chlorophenyl)-9H-carbazole |

| Sonogashira Coupling | RC≡CH | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 3-(RC≡C)-9-(3-chlorophenyl)-9H-carbazole |

Electrophilic Aromatic Substitution on the Carbazole Ring

The carbazole ring system is electron-rich and readily undergoes electrophilic aromatic substitution. The positions most susceptible to attack are the 3, 6, 1, and 8 positions. In this compound, the 3-position is blocked by the bromine atom. The directing effects of the existing substituents will influence the regioselectivity of further substitutions. The nitrogen atom is a powerful ortho-, para-director, activating the 3, 6, 1, and 8 positions. The bromine atom is a deactivating ortho-, para-director. The 9-(3-chlorophenyl) group is generally considered to be weakly deactivating. Therefore, electrophilic attack is most likely to occur at the 6, 1, and 8 positions.

Halogenation: Further halogenation of the carbazole ring can be achieved using various reagents. For instance, bromination with N-bromosuccinimide (NBS) in a solvent like DMF or dichloromethane (B109758) can introduce additional bromine atoms, likely at the 6-position to yield 3,6-dibromo-9-(3-chlorophenyl)-9H-carbazole mdpi.comnih.gov. Similarly, chlorination and iodination can be performed using appropriate halogenating agents researchgate.netresearchgate.net.

Nitration: Nitration of the carbazole ring can be accomplished using standard nitrating agents such as nitric acid in sulfuric acid or acetic acid. The reaction conditions need to be carefully controlled to avoid over-nitration. The nitro group is expected to be introduced at the 6-position.

Formylation: The Vilsmeier-Haack reaction, using a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is a common method for introducing a formyl group onto electron-rich aromatic rings like carbazole researchgate.net. This reaction would likely yield 3-Bromo-6-formyl-9-(3-chlorophenyl)-9H-carbazole.

Acylation: Friedel-Crafts acylation with an acyl chloride or anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃) can introduce an acyl group onto the carbazole ring. The regioselectivity will be influenced by the reaction conditions and the steric bulk of the acylating agent.

Table 2: Potential Electrophilic Aromatic Substitution Reactions

| Reaction Type | Reagents | Expected Major Product |

|---|---|---|

| Bromination | NBS, DMF | 3,6-Dibromo-9-(3-chlorophenyl)-9H-carbazole |

| Nitration | HNO₃, H₂SO₄ | 3-Bromo-6-nitro-9-(3-chlorophenyl)-9H-carbazole |

| Formylation | POCl₃, DMF | 3-Bromo-6-formyl-9-(3-chlorophenyl)-9H-carbazole |

| Acylation | RCOCl, AlCl₃ | 3-Bromo-6-acyl-9-(3-chlorophenyl)-9H-carbazole |

Chemo- and Regioselectivity in Multi-Functionalized Carbazole Derivatives

When performing reactions on this compound, the presence of multiple reactive sites necessitates careful consideration of chemo- and regioselectivity.

Chemoselectivity: In cross-coupling reactions, the reactivity of the C-Br bond is significantly higher than that of the C-Cl bond on the phenyl ring at the 9-position. This allows for selective functionalization at the 3-position of the carbazole core without affecting the chlorophenyl group. For electrophilic substitutions, the carbazole ring is much more activated than the 3-chlorophenyl ring, ensuring that substitution occurs preferentially on the carbazole moiety.

Regioselectivity: As discussed in the electrophilic aromatic substitution section, the substitution pattern is governed by the directing effects of the existing substituents. The strong activating effect of the carbazole nitrogen directs incoming electrophiles primarily to the 6-position, and to a lesser extent to the 1 and 8 positions. The deactivating effect of the bromine atom at the 3-position further disfavors substitution at the adjacent 2 and 4 positions.

Polymerization and Oligomerization Strategies Involving the Compound

The bifunctional nature of this compound, possessing a reactive bromine atom and positions on the carbazole ring amenable to further functionalization, makes it a valuable monomer for the synthesis of conjugated polymers and oligomers. These materials are of significant interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.

Polymerization via Cross-Coupling Reactions: this compound can be used as a monomer in polycondensation reactions. For example, after conversion of the bromine to a boronic acid or ester, it can undergo Suzuki polycondensation with a dihalo-aromatic comonomer. Alternatively, di-functionalized monomers derived from this compound, such as a 3,6-dibromo derivative, can be polymerized through various cross-coupling methods. The Suzuki catalyst-transfer polycondensation (SCTP) is a powerful technique for synthesizing well-defined poly(3,6-carbazole)s with controlled molecular weights and low dispersity researchgate.net.

Electrochemical Polymerization: Carbazole and its derivatives can be electropolymerized to form conductive polymer films. By applying an oxidative potential, radical cations are formed, which then couple to form new C-C bonds, typically between the 3 and 6 positions of the carbazole units. While the bromine at the 3-position would block polymerization at that site, a derivative with a free 6-position could potentially undergo electropolymerization to form a polymer with a repeating unit linked through the 6-position.

The resulting polymers and oligomers derived from this compound are expected to possess interesting photophysical and electronic properties, influenced by the carbazole backbone and the pendant 3-chlorophenyl groups.

Mechanistic Investigations of Reactions Involving 3 Bromo 9 3 Chlorophenyl 9h Carbazole

Probing Reaction Intermediates and Transition States in Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of modern organic synthesis, and 3-Bromo-9-(3-chlorophenyl)-9H-carbazole is an ideal substrate for such transformations, primarily due to the presence of the reactive carbon-bromine bond. The generally accepted mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, involves a catalytic cycle of oxidative addition, transmetalation (or carbopalladation), and reductive elimination.

Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the aryl bromide to a low-valent palladium(0) complex. This step is often rate-determining and involves the cleavage of the C-Br bond and the formation of a new palladium(II) intermediate. For this compound, this would result in the formation of a square planar Pd(II) complex.

Transmetalation (in Suzuki-Miyaura Coupling): In the case of a Suzuki-Miyaura coupling, the subsequent step is transmetalation, where an organoboron reagent transfers its organic group to the palladium center. Computational studies on similar systems suggest that this step proceeds through a pre-transmetalation intermediate, often involving a Pd-O-B linkage, which then undergoes a four-membered transition state to afford the diorganopalladium(II) complex. The nature of the base is crucial in this step, as it facilitates the formation of the boronate species necessary for efficient transmetalation.

Reductive Elimination: The final step of the catalytic cycle is reductive elimination, where the two organic groups on the palladium center couple and are expelled from the coordination sphere, regenerating the palladium(0) catalyst. This step forms the desired carbon-carbon bond.

Illustrative Representation of a Suzuki-Miyaura Coupling Catalytic Cycle:

| Step | Description | Putative Intermediate/Transition State with this compound |

| 1. Oxidative Addition | The Pd(0) catalyst inserts into the C-Br bond of the carbazole (B46965). | A Pd(II) complex with the carbazole and bromide as ligands. |

| 2. Transmetalation | The organic group from the organoboron reagent replaces the bromide on the palladium. | A diorganopalladium(II) complex with both the carbazole and the new organic group attached. |

| 3. Reductive Elimination | The two organic groups couple, and the C-C bond is formed, regenerating the Pd(0) catalyst. | The final coupled product and the regenerated Pd(0) catalyst. |

This table is a generalized representation based on established mechanisms for Suzuki-Miyaura reactions.

Kinetic Studies and Reaction Rate Determination

Kinetic studies are essential for understanding the factors that influence the rate of a chemical reaction and for elucidating the rate-determining step of a catalytic cycle. For cross-coupling reactions involving this compound, the reaction rate is expected to be dependent on the concentrations of the substrate, the coupling partner, the catalyst, and any additives.

Kinetic isotope effect (KIE) studies on analogous systems, such as the Buchwald-Hartwig amination, have been used to probe the mechanism and identify the rate-determining step. While specific kinetic data for reactions of this compound are not available, a hypothetical kinetic study could involve monitoring the disappearance of the starting material or the appearance of the product over time under various reaction conditions.

Hypothetical Rate Data for a Suzuki-Miyaura Reaction:

| Experiment | [Carbazole Derivative] (M) | [Organoboron Reagent] (M) | [Pd Catalyst] (mol%) | Initial Rate (M/s) |

| 1 | 0.1 | 0.15 | 1 | 1.2 x 10⁻⁵ |

| 2 | 0.2 | 0.15 | 1 | 2.4 x 10⁻⁵ |

| 3 | 0.1 | 0.30 | 1 | 1.2 x 10⁻⁵ |

| 4 | 0.1 | 0.15 | 2 | 2.4 x 10⁻⁵ |

This is a hypothetical data table to illustrate expected kinetic trends where oxidative addition is the rate-determining step.

Catalyst Deactivation and Regeneration Mechanisms in Organometallic Catalysis

A significant challenge in organometallic catalysis is the deactivation of the catalyst over the course of the reaction. For palladium-catalyzed reactions involving carbazole derivatives, several deactivation pathways can be envisioned.

One common deactivation pathway is the formation of palladium black or palladium nanoparticles, which are generally less catalytically active than the homogeneous catalyst. This can occur through the agglomeration of palladium(0) species, particularly at high temperatures or low ligand concentrations.

Another potential deactivation mechanism involves the formation of stable, off-cycle palladium complexes. For instance, in Buchwald-Hartwig amination reactions, the deprotonated carbazole nitrogen can coordinate to the palladium center, forming a stable complex that is reluctant to undergo reductive elimination. While the 9-position of this compound is substituted, other parts of the carbazole core or the amine coupling partner could potentially act as inhibiting ligands.

Strategies for catalyst regeneration are often focused on preventing these deactivation pathways. The use of bulky, electron-rich phosphine (B1218219) ligands can stabilize the monomeric palladium(0) species, preventing agglomeration. Additionally, careful control of reaction conditions, such as temperature and stoichiometry, can minimize the formation of off-cycle inhibitors. In some cases, the introduction of a reducing agent can help to regenerate the active Pd(0) catalyst from oxidized palladium species.

Stereochemical Implications in Derivatization Reactions

The derivatization of the carbazole core of this compound can have significant stereochemical implications, particularly if chiral centers are introduced or if the reaction leads to the formation of atropisomers.

For example, if the coupling partner in a cross-coupling reaction is chiral, the resulting product will also be chiral. The stereochemical integrity of the coupling partner would need to be considered, and the reaction conditions optimized to prevent racemization.

Furthermore, the synthesis of axially chiral carbazole derivatives has been an area of active research. Atropisomerism can arise from restricted rotation around a single bond, and in the case of appropriately substituted 9-arylcarbazoles, the barrier to rotation around the C-N bond can be high enough to allow for the isolation of stable enantiomers. While this compound itself is not chiral, derivatization at positions ortho to the C-N bond could potentially lead to the formation of atropisomers. Atroposelective synthesis of such compounds can be achieved through the use of chiral catalysts or auxiliaries.

Role of Solvents and Additives in Reaction Efficiency and Selectivity

The choice of solvent and the use of additives can have a profound impact on the efficiency and selectivity of reactions involving this compound.

Solvents: The polarity of the solvent can influence the solubility of the reactants and the catalyst, as well as the stability of intermediates and transition states. For example, in Sonogashira couplings, polar aprotic solvents like DMF or DMSO can enhance regioselectivity by solvating and stabilizing charged or polar intermediates. In Suzuki-Miyaura reactions, a mixture of an organic solvent and water is often used to facilitate the dissolution of both the organic and inorganic reagents. The development of more sustainable reaction conditions has also led to the exploration of less conventional solvents, such as hindered ethers, which can be effective and are less prone to peroxide formation.

Additives: Additives, particularly bases in cross-coupling reactions, play a critical role. The choice of base can affect the rate of transmetalation in Suzuki-Miyaura couplings and the deprotonation of the nucleophile in Buchwald-Hartwig aminations. Common bases include carbonates, phosphates, and alkoxides. The nature of the cation associated with the base can also be important.

Other additives, such as salts (e.g., halides), can influence the catalytic cycle by coordinating to the palladium center and affecting the rates of the elementary steps. In some cases, co-catalysts, such as copper(I) salts in the Sonogashira reaction, are essential for the reaction to proceed efficiently.

Illustrative Effect of Solvents on a Hypothetical Heck Reaction Yield:

| Solvent | Dielectric Constant (approx.) | Yield (%) |

| Toluene (B28343) | 2.4 | 75 |

| Tetrahydrofuran (B95107) (THF) | 7.6 | 82 |

| Dimethylformamide (DMF) | 37 | 91 |

| N-Methyl-2-pyrrolidone (NMP) | 32 | 93 |

This table provides a generalized illustration of the potential impact of solvent polarity on reaction yield.

Based on a comprehensive search for scientific literature and data, there is currently no specific information available regarding the application of the chemical compound This compound in the advanced functional material applications outlined in your request.

Organic Light-Emitting Diodes (OLEDs)

Hole Transporting Materials (HTMs)

Electroluminescent Emitters

Host Materials for Phosphorescent or TADF Emitters

Organic Photovoltaics (OPVs)

Dye-Sensitized Solar Cells (DSSCs)

While the broader class of carbazole derivatives is widely studied and utilized in these fields, the specific properties and performance data for this compound have not been documented in the available scientific literature. Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article with detailed research findings and data tables as requested.

Advanced Functional Material Applications Non Biomedical Derived from 3 Bromo 9 3 Chlorophenyl 9h Carbazole

Chemo- and Biosensing Applications (excluding clinical/human trials)

The inherent electronic and photophysical properties of carbazole (B46965) derivatives make them promising candidates for sensing applications. researchgate.net However, specific studies focusing on 3-Bromo-9-(3-chlorophenyl)-9H-carbazole are not prevalent.

Fluorescent Probes for Specific Analyte Detection

Carbazole-based compounds are widely utilized in the design of fluorescent probes due to their high luminescence and the ease with which their structure can be modified. mdpi.com These probes can be engineered for the selective detection of various analytes, such as metal ions or organic molecules. mdpi.comrsc.org For instance, different carbazole derivatives have been synthesized to act as selective fluorescent probes for ions like Cr³⁺ and Zn²⁺. mdpi.comrsc.org

Despite the general utility of the carbazole family in this field, specific research demonstrating the use of this compound as a fluorescent probe for analyte detection is not detailed in the available literature.

Electrochemical Sensors

Electrochemical sensors are valued for their sensitivity, low cost, and portability in detecting a wide range of chemical compounds. While carbazole and its derivatives can be incorporated into polymers and other materials used to modify electrodes for electrochemical sensing, dedicated research on the application of this compound for this purpose has not been specifically reported.

Organic Field-Effect Transistors (OFETs) and Organic Semiconductors

Carbazole derivatives are a significant class of materials in the field of organic electronics, often serving as building blocks for organic semiconductors used in Organic Field-Effect Transistors (OFETs). researchgate.net Their electron-rich nature and hole-transporting capabilities are advantageous for these applications. researchgate.net The development of novel organic semiconductors is crucial for achieving high-performance OFETs with characteristics like high mobility and stability. nbinno.com

While the broader family of carbazole-containing compounds is actively researched for OFETs, specific studies detailing the synthesis, characterization, and performance of this compound as the active semiconductor layer in an OFET device are not found in the reviewed literature.

Photocatalysis and Energy Conversion Applications

The photophysical properties of carbazole derivatives suggest their potential use in photocatalysis and energy conversion systems. For example, some metal-organic frameworks incorporating carbazole units have been investigated as potential photocatalysts. csic.es However, there is no specific information available from the search results regarding the application of this compound in photocatalytic processes or other energy conversion technologies.

Self-Assembly and Supramolecular Architectures

Supramolecular self-assembly utilizes non-covalent interactions to construct organized, higher-order structures from molecular components. The rigid, planar structure of the carbazole unit can facilitate such interactions. However, literature specifically describing the self-assembly behavior or the formation of distinct supramolecular architectures from this compound is not available.

Metal-Organic Polyhedra (MOPs) and Porous Materials

Metal-Organic Polyhedra (MOPs) are discrete, cage-like coordination complexes that can serve as building blocks for extended porous networks. csic.es The selection of the organic ligand is critical in defining the structure and properties of the resulting MOP. Carboxylate-functionalized carbazoles, such as 9H-carbazole-3,6-dicarboxylic acid, have been successfully used to construct MOPs. csic.es

There is no evidence in the provided search results to indicate that this compound has been utilized as a ligand for the synthesis of MOPs or other porous materials. The functional groups on this specific molecule (bromo and chloro substituents) are not the typical coordinating groups, like carboxylates, used for MOP assembly. csic.es

Future Research Directions and Emerging Trends for 3 Bromo 9 3 Chlorophenyl 9h Carbazole Research

Development of Novel and More Efficient Synthetic Routes

The synthesis of functionalized carbazole (B46965) derivatives is a cornerstone of their application in advanced materials. While established methods exist, future research will prioritize the development of more efficient, selective, and environmentally benign synthetic pathways. Current synthetic approaches for similar compounds often involve the bromination of a carbazole precursor or the N-alkylation/arylation of a pre-brominated carbazole. For instance, the synthesis of 3-bromo-9-ethyl-9H-carbazole has been achieved by reacting 9-ethyl-carbazole with N-bromosuccinimide (NBS) in dimethylformamide (DMF) researchgate.net. Similarly, N-alkylated carbazoles like 3-bromo-9-(4-fluorobenzyl)-9H-carbazole are prepared by reacting 3-bromo-9H-carbazole with a suitable alkylating agent in the presence of a base like potassium hydroxide nih.govnih.gov.

Future efforts will likely focus on:

Catalytic Cross-Coupling Reactions: Expanding the use of palladium-catalyzed reactions, such as the Hirao reaction, could provide direct and efficient pathways to phosphinoylated or phosphonoylated N-heterocycles, which have shown biological activity researchgate.net.

C-H Activation: Direct C-H functionalization methodologies could offer a more atom-economical approach to synthesizing complex carbazole derivatives, reducing the need for pre-functionalized starting materials.

Flow Chemistry: The adoption of continuous flow processes can enhance reaction efficiency, improve safety, and allow for easier scalability compared to traditional batch methods.

A summary of common synthetic strategies for related brominated N-substituted carbazoles is presented below.

| Target Compound | Reactants | Reagents & Solvents | Key Reaction Type | Yield |

| 3-Bromo-9-methyl-9H-carbazole | 9-methyl-9H-carbazole, N-bromosuccinimide (NBS) | Dichloromethane (B109758) | Electrophilic Bromination | 59% |

| 3-Bromo-9-(4-fluorobenzyl)-9H-carbazole | 3-Bromo-9H-carbazole, 1-(chloromethyl)-4-fluorobenzene | Potassium hydroxide, Dimethylformamide (DMF) | N-alkylation | 89.5% nih.gov |

| 3-Bromo-9-(4-chlorobenzyl)-9H-carbazole | 3-Bromo-9H-carbazole, 1-(chloromethyl)-4-chlorobenzene | Potassium hydroxide, Dimethylformamide (DMF) | N-alkylation | 85.2% nih.gov |

| 3-Bromo-9-ethyl-9H-carbazole | 9-ethyl-carbazole, N-bromosuccinimide (NBS) | Dimethylformamide (DMF) | Electrophilic Bromination | Not specified researchgate.net |

Exploration of Advanced Computational Methodologies for Predictive Design

Computational chemistry is an indispensable tool for accelerating materials discovery. For carbazole derivatives, theoretical calculations can predict key properties and guide synthetic efforts toward molecules with desired functionalities. Future research on 3-Bromo-9-(3-chlorophenyl)-9H-carbazole will increasingly leverage advanced computational methods to:

Predict Optoelectronic Properties: Using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), researchers can calculate frontier molecular orbital energies (HOMO/LUMO), triplet energies, and absorption/emission spectra. These predictions are crucial for designing host materials for Organic Light-Emitting Diodes (OLEDs), particularly for achieving efficient blue phosphorescence hcchems.com.

Model Charge Transport: Computational models can elucidate the charge transport characteristics of materials, which is vital for their application in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) nbinno.com.

Simulate Molecular Interactions: Understanding the intermolecular interactions in the solid state helps in predicting crystal packing and its influence on material properties. This is exemplified by studies on metal-organic coordination polymers where theoretical calculations have been used to prove dual-fluorescence emission characteristics rsc.org.

The integration of machine learning algorithms with quantum chemical calculations is an emerging trend that could rapidly screen virtual libraries of carbazole derivatives to identify candidates with optimal properties for specific applications.

Investigation of Multi-Stimuli Responsive Materials Based on Carbazole Scaffolds

"Smart" materials that can change their properties in response to external stimuli are in high demand for applications ranging from sensors to drug delivery systems nih.govresearchgate.net. The carbazole scaffold is an excellent platform for designing such materials due to its rigid, planar structure and rich electronic properties.

Future investigations will focus on incorporating the this compound unit into multi-stimuli responsive systems. Research in this area is inspired by the development of carbazole-based metal-organic coordination polymers that exhibit afterglow properties dependent on excitation wavelength, temperature, and time rsc.org. The bromo and chloro substituents on the carbazole and phenyl rings serve as versatile handles for introducing moieties that are sensitive to various stimuli, such as:

pH: Attaching acidic or basic groups can induce changes in fluorescence or conformation.

Light (Photochromism): Integrating photochromic units can allow for reversible switching of optical properties.

Redox Activity: Incorporating redox-active groups can enable electronic state switching.

Temperature: Polymer-based systems incorporating carbazole units can be designed to exhibit thermoresponsive behavior nih.gov.

These materials could find applications in advanced sensors, information encryption, and smart interfaces rsc.orgnih.gov.

Integration into Next-Generation Device Architectures and Technologies

Carbazole derivatives are already recognized for their role in optoelectronic devices, particularly OLEDs, where they serve as high-performance host materials or intermediates for their synthesis hcchems.comnbinno.com. The unique structural features of this compound, including its high triplet energy and potential for bipolar charge transport, make it a candidate for next-generation technologies.

Future research will aim to integrate this and related compounds into advanced device architectures:

Thermally Activated Delayed Fluorescence (TADF) OLEDs: The carbazole core is a common building block in TADF emitters. Fine-tuning the electronic properties through substitution can optimize the energy gap between singlet and triplet states, leading to highly efficient devices.

Organic Photovoltaics (OPVs): The electron-donating nature of the carbazole unit makes it suitable for use in donor materials for OPV active layers nbinno.com.

Organic Field-Effect Transistors (OFETs): The rigid, planar structure of carbazoles facilitates ordered molecular packing, which is beneficial for efficient charge transport in OFETs nbinno.com.

Perovskite Solar Cells (PSCs): Carbazole-based molecules are being explored as hole-transporting materials (HTMs) in PSCs, offering an alternative to more established materials.

The performance of this compound will be systematically evaluated in these device contexts to unlock its full potential.

Sustainable and Scalable Production Methodologies for Carbazole Derivatives

As promising carbazole-based materials move from laboratory-scale research to commercial applications, the development of sustainable and scalable production methods becomes imperative. The principles of green chemistry must be integrated into the synthesis of this compound and other derivatives.

Key areas of focus will include:

Minimizing Hazardous Waste: Designing synthetic routes that maximize atom economy and avoid the use of toxic reagents and solvents.

Energy Efficiency: Employing catalytic processes that operate under milder conditions (lower temperature and pressure) to reduce energy consumption.

Use of Renewable Feedstocks: Exploring pathways to synthesize the carbazole core from bio-based starting materials.

Scalability: Ensuring that the developed synthetic routes are robust and can be safely scaled up for industrial-level production, potentially using flow chemistry reactors.

Adopting these methodologies will not only reduce the environmental impact but also improve the economic viability of manufacturing advanced carbazole-based materials for widespread technological adoption.

Q & A

Q. What is the standard synthetic route for 3-Bromo-9-(3-chlorophenyl)-9H-carbazole, and how can reaction conditions be optimized?

The compound is synthesized via N-alkylation of 3-bromo-9H-carbazole with 1-(chloromethyl)-3-chlorobenzene. Key steps include:

- Dissolving potassium hydroxide (0.67 g) in dimethylformamide (DMF, 8 mL) and stirring for 20 min at room temperature .

- Adding 3-bromo-9H-carbazole (1.0 g, 4 mmol) and stirring for 40 min.

- Dropwise addition of 1-(chloromethyl)-3-chlorobenzene (0.97 g, 6 mmol) in DMF (5 mL) over 12 h.

- Precipitation in water, filtration, and recrystallization from ethanol yields 85.2% product with a melting point of 431–433 K .

Optimization Tips : Adjust reaction time, solvent (e.g., microwave-assisted synthesis with TBAB catalyst ), or stoichiometry to improve yield.

Q. What safety protocols are critical when handling halogenated carbazole derivatives?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols.

- Spill Management : Absorb spills with inert material (e.g., sand) and dispose as hazardous waste .

- Storage : Keep in airtight containers away from light and moisture.

Q. Which analytical techniques confirm the molecular structure and purity of this compound?

- Single-crystal X-ray diffraction (SC-XRD) : Determines crystal system (orthorhombic, space group Pna2₁), unit cell parameters (a = 17.272 Å, b = 15.789 Å, c = 5.5948 Å), and dihedral angle (91.2° between carbazole and phenyl rings) .

- Nuclear Magnetic Resonance (NMR) : Validates substituent positions (e.g., bromine at C3, chlorophenyl at N9).

- Melting Point Analysis : Consistent with literature values (431–433 K ) .

Advanced Research Questions

Q. How do crystallographic parameters influence the electronic properties of this compound?

The planar carbazole ring (mean deviation: 0.028 Å) and orthogonal phenyl ring (dihedral angle: 91.2°) create a twisted conformation , reducing π-π stacking and altering charge-transfer properties. The C–Br bond length (1.909 Å) and Cl–C–C–Cl torsion angles impact intermolecular interactions and optoelectronic behavior .

Q. What role does SHELX software play in refining crystal structures of halogenated carbazoles?

- SHELXL : Refines atomic positions using least-squares minimization. For this compound, it achieved an R-factor of 0.023 and wR-factor of 0.056 , indicating high precision .

- SHELXS/SHELXD : Solves phase problems via direct methods.

- Best Practices : Use high-resolution data (>1.0 Å) and validate with Hooft y or Flack x parameters to avoid enantiopolarity errors .

Q. Are there discrepancies in reported synthesis yields, and how can they be resolved?

Yields vary due to:

- Solvent purity : Trace water in DMF reduces base efficacy.

- Reaction time : Extended stirring (>12 h) may degrade sensitive intermediates.